Home > Products > Screening Compounds P57036 > 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine - 95884-51-8

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-3196304
CAS Number: 95884-51-8
Molecular Formula: C11H12ClN
Molecular Weight: 193.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It belongs to the class of tetrahydropyridines. This compound has gained significant interest in scientific research due to its structural similarity to MPTP, a known neurotoxin that induces Parkinson’s disease-like symptoms in humans and animal models. []

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease (PD) by destroying dopaminergic neurons in the substantia nigra pars compacta of the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] MPTP itself is not toxic, but it is metabolized by monoamine oxidase B (MAO-B) in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is toxic to dopaminergic neurons. [] MPTP is often used to create animal models of PD for research purposes.

1-Methyl-4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine (PC-MPTP)

Compound Description: 1-Methyl-4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine (PC-MPTP) is a structural analog of MPTP. Unlike MPTP, PC-MPTP fails to produce persistent depletion of striatal dopamine and its metabolites in mice even at doses up to 80 mg/kg. []

1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP)

Compound Description: 1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP) is another analog of MPTP where the phenyl group is replaced by a 2-thienyl group. Similar to MPTP, 2-MTTP is a potent, competitive inhibitor of MAO-A and a weak, noncompetitive inhibitor of MAO-B in vitro. [] In vivo studies showed that 2-MTTP causes persistent depletion of striatal dopamine, 3,4-dihydroxyphenylacetic acid, and homovanillic acid in mice, though it is less potent than MPTP. []

1-Methyl-4-(3-thienyl)-1,2,3,6-tetrahydropyridine

Compound Description: This compound is an isomer of 2-MTTP, with the thienyl group attached at the 3-position instead of the 2-position. Despite being a potent MAO-A inhibitor like MPTP and 2-MTTP, 1-methyl-4-(3-thienyl)-1,2,3,6-tetrahydropyridine does not cause dopamine depletion in mouse striatum. []

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3, 6-tetrahydropyridine (HPTP)

Compound Description: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) is a tetrahydropyridine metabolite of the antipsychotic drug haloperidol. [] Studies in baboons show that HPTP treatment influences both presynaptic and postsynaptic neurofunction in dopaminergic neurons, causing a decrease in dopamine receptor and transporter binding. []

Overview

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound belonging to the class of tetrahydropyridines. It is characterized by the presence of a chlorophenyl group attached to the tetrahydropyridine ring. This compound has garnered attention due to its biochemical interactions and potential applications in pharmacology and organic synthesis. The unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Source and Classification

The compound can be identified by its Chemical Abstracts Service (CAS) number 143017-59-8. It is classified under tetrahydropyridines, which are cyclic organic compounds containing a nitrogen atom within a six-membered ring. The presence of the chlorophenyl substituent enhances its reactivity and interaction with various biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves a reductive amination process. The following steps outline a common synthetic route:

  1. Starting Materials: The reaction begins with 3-chlorobenzaldehyde and an appropriate amine.
  2. Reductive Amination: The aldehyde reacts with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
  3. Cyclization: An intermediate product is formed, which undergoes cyclization to produce the tetrahydropyridine ring .

This method can be optimized for higher yields and purity through additional purification steps like recrystallization or chromatography.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is C11H12ClN. The compound features a tetrahydropyridine ring structure with a chlorophenyl group at the fourth position.

  • IUPAC Name: 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine; hydrochloride
  • InChI Key: InChI=1S/C11H12ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H

The compound's structure is significant for its reactivity in biochemical pathways and potential interactions with various enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine participates in several biochemical reactions:

  1. Enzyme Inhibition: It has been shown to interact with acetylcholinesterase, inhibiting this enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can disrupt normal neurotransmission processes.
  2. Cell Signaling: The compound affects cellular functions by altering cell signaling pathways and gene expression. It influences the levels of reactive oxygen species (ROS), leading to oxidative stress within cells .

These reactions highlight the compound's potential as a pharmacological agent.

Mechanism of Action

Process and Data

The mechanism of action for 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine primarily involves its binding to specific biomolecules:

  • Enzyme Interaction: By binding to acetylcholinesterase, it inhibits the enzyme's activity, leading to increased levels of acetylcholine in synaptic clefts.
  • Oxidative Stress Induction: The alteration in ROS levels suggests that this compound may contribute to oxidative stress-related pathways, which can affect various cellular processes .

This mechanism underlies its potential therapeutic effects as well as its toxicity in certain contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine include:

  • Appearance: Typically exists as a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol or dichloromethane.
  • Stability: Stability can vary under different environmental conditions; hence proper storage conditions are essential for maintaining integrity .
Applications

Scientific Uses

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

  • Pharmacological Research: Its interaction with acetylcholinesterase makes it a candidate for studying neurodegenerative diseases like Alzheimer's disease.
  • Synthetic Chemistry: It serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.
  • Biochemical Studies: Used in studies investigating cellular signaling pathways and oxidative stress mechanisms .

This compound's diverse applications underscore its significance in both academic research and potential therapeutic developments.

Neurobiological Significance and Mechanistic Pathways

Structural Analogues of MPTP and Neurotoxicological Profiles

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a chlorinated structural analogue of the prototypical dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Both compounds share the 1,2,3,6-tetrahydropyridine core, but differ in their N1 and aryl substituents. While MPTP bears a methyl group on its nitrogen atom and an unsubstituted phenyl ring, 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine features an unsubstituted nitrogen and a meta-chlorinated phenyl ring [2] [9]. This structural variation significantly alters physicochemical properties and neurotoxic potential.

The meta-chloro substitution on the phenyl ring enhances lipophilicity compared to MPTP, potentially influencing blood-brain barrier permeability and intracellular accumulation. Analogues with halogen substitutions exhibit distinct time-dependent inhibition profiles for monoamine oxidases. For example, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine demonstrates potent MAO-B inhibition with enhanced time-dependent characteristics relative to MPTP, suggesting that halogen position modulates enzyme interaction kinetics [2] [9]. Notably, the absence of the N-methyl group in 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine may alter metabolic activation pathways, as the N-methyl moiety in MPTP is essential for conversion to the fully oxidized pyridinium species MPP+ [1] [9].

Table 1: Structural and Functional Comparison of Tetrahydropyridine Neurotoxins

CompoundN-SubstituentAryl SubstituentMAO-B Inhibition Profile
MPTPMethylPhenylTime-dependent, potent
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridineNone4-ChlorophenylEnhanced time-dependence [2]
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridineNone3-ChlorophenylPredicted time-dependent (structural analogue)
HPTPHalogenated alkylPhenylNeurotoxic analogue [1]

Monoamine Oxidase B (MAO-B) Metabolic Activation Mechanisms

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine undergoes bioactivation primarily via MAO-B catalyzed oxidation, analogous to MPTP metabolism. MAO-B, located on the outer mitochondrial membrane of astrocytes, facilitates a two-electron oxidation of the tetrahydropyridine ring, generating the dihydropyridinium intermediate (DP⁺). This intermediate subsequently undergoes non-enzymatic oxidation to yield the toxic pyridinium species (PP⁺) [3] [7]. The chlorophenyl substituent likely influences the kinetics of this conversion, as halogenated analogues demonstrate altered MAO-B binding and inhibition characteristics [2] [10].

Notably, the metabolic activation exhibits compartmentalization: the initial MAO-B-dependent oxidation occurs intracellularly in astrocytes, but the final oxidation to PP⁺ occurs predominantly extracellularly. This is attributed to the membrane permeability of the dihydropyridinium intermediate (DP⁺), which diffuses out of astrocytes and undergoes oxidation in the extracellular space. Factors promoting extracellular oxidation include higher oxygen tension, alkaline pH, and the presence of dopamine autoxidation products [7]. This compartmentalization explains why astrocytes are spared from toxicity despite initiating bioactivation.

MAO-B exhibits higher affinity for 4-aryl substituted tetrahydropyridines compared to their 3-substituted isomers. The 3-chloro position may sterically hinder optimal positioning within the MAO-B active site cavity, which comprises a hydrophobic bipartite elongated structure with distinct entrance and substrate cavities [6] [10]. Nevertheless, the electron-withdrawing effect of the chlorine atom potentially increases the susceptibility of the tetrahydropyridine ring to enzymatic oxidation.

Dopaminergic Neuron Susceptibility and Selective Vulnerability

The pyridinium metabolite of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine exhibits high selectivity for dopaminergic neurons in the nigrostriatal pathway, mirroring MPP⁺ neurotoxicity. This selectivity stems from two primary mechanisms:

  • Dopamine Transporter (DAT)-Mediated Uptake: The pyridinium cation (PP⁺) is a substrate for the presynaptic dopamine transporter (DAT), which is abundantly expressed on dopaminergic neurons. DAT functions as a molecular Trojan horse, actively concentrating PP⁺ inside these neurons against a concentration gradient [1] [4]. The chlorophenyl moiety may enhance affinity for DAT compared to MPP⁺, though empirical data specific to this analogue is needed.
  • Intrinsic Vulnerability Factors: Once internalized, dopaminergic neurons are particularly susceptible due to their high basal oxidative stress, elevated iron content, relatively low glutathione levels, and high energy demands. Substantia nigra pars compacta (SNc) dopaminergic neurons exhibit high basal rates of calcium-dependent pacemaker activity, increasing mitochondrial stress and energy requirements [1] [4]. Furthermore, unlike ventral tegmental area (VTA) dopamine neurons, SNc neurons lack sufficient calbindin-D28K, a calcium-buffering protein, rendering them more vulnerable to calcium dysregulation induced by mitochondrial toxins [1].

Table 2: Factors in Selective Neuronal Vulnerability to Tetrahydropyridine Analogues

FactorMechanismConsequence
DAT ExpressionSelective uptake of PP⁺ into dopaminergic terminalsIntraneuronal toxin accumulation
Mitochondrial StressHigh basal energy demand from pacemaking activityIncreased susceptibility to Complex I inhibition
Calcium BufferingLow calbindin in SNc vs. VTA neuronsImpaired Ca²⁺ homeostasis under stress [1]
Oxidative StressHigh basal ROS production from dopamine metabolismAmplified ROS cascade upon toxin exposure

Mitochondrial Dysfunction and Complex I Inhibition Dynamics

The ultimate pyridinium metabolite (PP⁺) exerts its neurotoxic effect primarily through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Complex I, the largest enzyme of the electron transport chain, contains 45 subunits and is crucial for proton pumping and initiating the electrochemical gradient for ATP synthesis [5] [8]. PP⁺, being a structural analogue of MPP⁺, likely binds to the same hydrophobic pocket within complex I, specifically interfering with the ubiquinone binding site in the Q module [5]. This inhibition halts electron transfer from NADH to ubiquinone, collapsing the proton gradient and halting ATP synthesis.

The inhibition dynamics are characterized by a rapid, concentration-dependent reduction in oxygen consumption, particularly in states reliant on complex I substrates like glutamate or pyruvate. This bioenergetic failure manifests as a depletion of cellular ATP levels, compromising energy-dependent processes essential for neuronal survival, including ion homeostasis and neurotransmitter recycling [4] [5]. The chlorophenyl group in PP⁺ may influence binding affinity to complex I compared to MPP⁺. Halogenation often enhances hydrophobic interactions within the enzyme's binding pocket, potentially leading to more persistent inhibition. Furthermore, complex I inhibition exacerbates reactive oxygen species (ROS) production. When electron flow is blocked at complex I, electrons can prematurely leak, primarily from the FMN cofactor or Fe-S clusters, directly reducing molecular oxygen to form superoxide anion (O₂•⁻) [5] [8].

Oxidative Stress Induction in Nigrostriatal Pathways

Mitochondrial complex I inhibition by the pyridinium metabolite triggers a cascade of oxidative events within nigrostriatal dopaminergic neurons:

  • Primary ROS Generation: Impaired electron transport at complex I leads to substantial electron leakage and superoxide (O₂•⁻) production at the FMN site and iron-sulfur clusters (particularly N2) within the enzyme [5]. Superoxide is rapidly dismutated by superoxide dismutase (SOD) to hydrogen peroxide (H₂O₂).
  • Fenton Chemistry Amplification: The elevated H₂O₂ interacts with redox-active iron (Fe²⁺), which is abundant in the substantia nigra, via the Fenton reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻. This generates highly reactive hydroxyl radicals (•OH), capable of indiscriminate damage to lipids, proteins, and DNA [3] [4]. Neuromelanin within dopaminergic neurons can potentiate this reaction by binding and storing iron.
  • Dopamine-Dependent Oxidation: The toxin-induced disruption of vesicular storage promotes cytosolic accumulation of dopamine. Cytosolic dopamine readily undergoes autoxidation or enzymatic oxidation (e.g., via monoamine oxidase, MAO), generating dopamine quinones and semiquinones, further depleting glutathione and generating additional ROS like H₂O₂ [3] [4] [7]. Dopamine quinones also form neurotoxic adducts with proteins, impairing their function and potentially triggering apoptosis.
  • Glial Contribution to Oxidative Burden: Activated astrocytes and microglia in response to neuronal damage release pro-inflammatory cytokines and generate additional ROS via NADPH oxidase (NOX) enzymes [3] [7]. This creates a self-perpetuating cycle of oxidative stress and neuroinflammation within the nigrostriatal microenvironment.

The cumulative effect of this oxidative onslaught is extensive macromolecular damage. Lipid peroxidation disrupts membrane integrity, protein oxidation and misfolding impair enzymatic and structural functions, and oxidative DNA damage triggers apoptotic pathways. The substantia nigra is particularly vulnerable due to its inherent characteristics: high basal oxidative load from dopamine metabolism, elevated iron content facilitating Fenton reactions, and relatively lower antioxidant capacity (e.g., glutathione) compared to other brain regions [3] [4].

Properties

CAS Number

95884-51-8

Product Name

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine

IUPAC Name

4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2

InChI Key

GUMKLSMBRGGWAH-UHFFFAOYSA-N

SMILES

C1CNCC=C1C2=CC(=CC=C2)Cl

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.